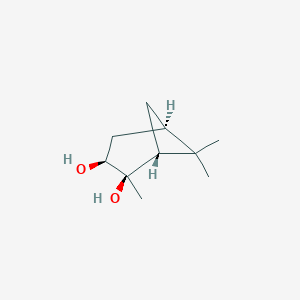

(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOILFCKRQFQVFS-BDNRQGISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(C2)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058733 | |

| Record name | (-)-2,3-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22422-34-0 | |

| Record name | Pinanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022422340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2,3-Pinanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,3S,5R)-(-)-2,3-Pinanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58L0W3A75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1R,2R,3S,5R)-(-)-2,3-Pinanediol physical properties

An In-depth Technical Guide to the Physical Properties of (1R,2R,3S,5R)-(-)-2,3-Pinanediol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this intermediate. This document summarizes key quantitative data in a structured format and details the experimental protocols for their determination.

Data Presentation

The physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical specifications for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[1][2][3][4] |

| Molecular Weight | 170.25 g/mol [1][2][3][4][5][6][7] |

| Appearance | White or off-white crystalline powder[1] |

| Melting Point | 54-60 °C[1][5][7][8][9] |

| Boiling Point | 90 °C at 0.03 mmHg[1]; 101-102 °C at 1 mmHg[5][7][9] |

| Optical Rotation | [α]²¹/D: -8.6° (c=6.5 in toluene)[5][7] |

| Solubility | Soluble in Chloroform, Methanol, Toluene[9] |

| Density | ~0.94 g/cm³ (estimate)[9] |

| Flash Point | >110 °C (>230 °F)[5][7][9][10] |

| Purity (Assay) | ≥98% (GC)[1] |

| Enantiomeric Excess | ee: 97% (GLC)[5][7] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry for the characterization of solid compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)[11]

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[11] The open end of a capillary tube is pushed into the powder.[12] The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Measurement:

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.

Optical Rotation Measurement

Optical rotation is the defining characteristic of a chiral compound, measuring the extent to which it rotates the plane of polarized light.[14] The specific rotation is a standardized value calculated from the observed rotation.

Apparatus:

-

Polarimeter[15]

-

Polarimeter cell (sample tube), typically 1 decimeter (dm) in length[14]

-

Sodium D line light source (589 nm)

-

Volumetric flask and analytical balance

Procedure:

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up for approximately 10 minutes to stabilize the light source.[14]

-

Blank Measurement: The polarimeter cell is filled with the pure solvent (in this case, toluene) and placed in the instrument. Any air bubbles must be removed.[16] The instrument is then zeroed using this blank sample.[14]

-

Sample Preparation: An accurately weighed sample of this compound (e.g., 0.65 g) is dissolved in a precise volume of solvent (e.g., 10 mL of toluene) in a volumetric flask to achieve a known concentration (c) in g/mL.[5][7]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution. It is placed back into the instrument, and the observed rotation (α) in degrees is measured and recorded.[14][16] The temperature should also be noted.[16]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of a chiral compound such as this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. (1R,2R,3S,5R) – (-) – PINANEDIOL – CHEM-IS-TRY Inc [chem-is-try.com]

- 5. (1R,2R,3S,5R)-(-)-蒎烷二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3-Pinanediol | C10H18O2 | CID 62044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2R,3S,5R)-(-)-蒎烷二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. L14053.14 [thermofisher.cn]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. (1R,2R,3S,5R)-(-)-pinane diol [flavscents.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 15. Optical rotation - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

(1R,2R,3S,5R)-(-)-2,3-Pinanediol CAS number and identifiers

An In-Depth Technical Guide to (1R,2R,3S,5R)-(-)-2,3-Pinanediol for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile and economically significant chiral auxiliary derived from the renewable resource α-pinene. Its rigid bicyclic structure and well-defined stereochemistry make it an invaluable tool in asymmetric synthesis, enabling the stereocontrolled formation of a wide array of chiral molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its application in key asymmetric transformations. The document is intended to serve as a practical resource for researchers, scientists, and professionals involved in synthetic chemistry and drug development, facilitating the efficient utilization of this chiral building block in the creation of enantiomerically pure compounds.

Chemical Identifiers and Physicochemical Properties

This compound is a distinct stereoisomer of 2,3-Pinanediol. It is crucial to use the correct identifiers to ensure the procurement of the desired enantiomer for stereoselective synthesis.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1. These identifiers are essential for database searches, procurement, and regulatory documentation.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 22422-34-0[1][2][3][4][5] |

| IUPAC Name | (1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol[1][3][4][6] |

| Synonyms | (-)-2,3-Pinanediol, (-)-cis-Pinane-cis-2,3-diol, (-)-2-Hydroxyisopinocampheol, [1R-(1α,2α,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol[2][6] |

| PubChem CID | 62044[1] |

| MDL Number | MFCD09955216[1][2] |

| InChI | InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m1/s1[3][6] |

| InChIKey | MOILFCKRQFQVFS-BDNRQGISSA-N[3][6] |

| SMILES | C[C@]1([C@@H]2C--INVALID-LINK--C[C@@H]1O)O[3][6] |

| EC Number | 686-181-2[6] |

| UNII | R58L0W3A75[4][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These properties are critical for determining appropriate reaction conditions, solvents, and purification methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂[1][2][5] |

| Molecular Weight | 170.25 g/mol [1][2][5] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 54-58 °C[1] |

| Boiling Point | 90 °C at 0.03 mmHg[1] |

| Optical Rotation | [α]²⁰/D = -8 to -11° (c=6.5 in Toluene)[1] |

| Purity | ≥ 98% (GC)[1] |

| Solubility | Soluble in many organic solvents. |

| Storage | Store at room temperature.[1] |

Synthesis of this compound

The most common and economically viable route to this compound is the oxidation of (-)-α-pinene. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Oxidation of (-)-α-Pinene

This protocol describes the synthesis of this compound via the oxidation of (-)-α-pinene using potassium permanganate in a basic medium.

Materials:

-

(-)-α-Pinene

-

Ethanol

-

Water

-

Glycerol (peroxidation inhibitor)

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (ice-water or other)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a multi-necked round-bottom flask, charge water and ethanol. Add (-)-α-pinene and glycerol to the solvent mixture.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 12 ± 2 °C) using a cooling bath.

-

Preparation of Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate and potassium hydroxide in water to a pH of approximately 11.5 ± 0.5.

-

Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred α-pinene mixture via a dropping funnel, maintaining the reaction temperature within the specified range.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified duration (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the excess oxidant by bubbling sulfur dioxide gas through the mixture or by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Work-up:

-

Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with the organic solvent used for extraction.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Diagram of Synthesis Workflow:

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral auxiliary to control the stereochemical outcome of reactions. Its rigid pinane backbone provides a well-defined steric environment that directs the approach of reagents to a prochiral center.

Asymmetric Aldol Reactions

Pinanediol can be used to form chiral esters, which can then undergo diastereoselective aldol reactions. The pinanediol moiety is subsequently cleaved to yield the chiral β-hydroxy carbonyl compound.

Experimental Protocol: Diastereoselective Aldol Reaction

Step 1: Formation of the Chiral Ester

-

To a solution of a carboxylic acid and this compound in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalytic amount of an acylation catalyst (e.g., 4-dimethylaminopyridine - DMAP).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction to isolate the chiral pinanediol ester.

Step 2: Boron Enolate Formation and Aldol Addition

-

Dissolve the chiral ester in an anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

-

Add a dialkylboron triflate (e.g., dibutylboron triflate) followed by a hindered amine base (e.g., diisopropylethylamine) to generate the boron enolate.

-

Add the desired aldehyde to the reaction mixture and stir at low temperature.

-

Allow the reaction to warm to room temperature and then quench with a suitable buffer solution.

-

Extract the product with an organic solvent and purify to obtain the aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary

-

The pinanediol auxiliary can be cleaved by hydrolysis (e.g., using LiOH in a THF/water mixture) or transesterification to yield the desired chiral β-hydroxy acid or ester.

-

The pinanediol can often be recovered for reuse.

Role in Drug Development and Signaling Pathways

Extensive literature searches have not revealed any evidence of this compound being directly involved in biological signaling pathways or possessing intrinsic pharmacological activity. Its crucial role in drug development is as a chiral auxiliary. The stereochemistry of a drug molecule is often critical to its efficacy and safety. By using chiral auxiliaries like pinanediol, chemists can synthesize a single, desired enantiomer of a drug, avoiding the potential for inactive or even harmful effects from the other enantiomer.

Diagram of Logical Relationship in Drug Development:

Conclusion

This compound is a cornerstone chiral auxiliary in modern organic synthesis. Its accessibility from natural sources and the high degree of stereocontrol it offers make it a valuable tool for the synthesis of complex, enantiomerically pure molecules. While it does not participate directly in biological signaling, its role in enabling the efficient synthesis of single-enantiomer pharmaceuticals is of paramount importance to the drug development industry. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful synthetic tool.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Chemical Intermediates Manufacturer, Chemical Intermediates Supplier, Exporter [jigspharma.com]

- 3. 手性助剂_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]

- 4. 1-Hydroxycyclohexyl(4-hydroxyphenyl)acetonitril - Pharmaceutical Grade, High Purity (99%), Affordable Price [jigspharma.com]

- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (-)-2,3-Pinanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (-)-2,3-Pinanediol. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of chiral molecules. Included are detailed tables of spectral data, experimental protocols, and visualizations to aid in the understanding and application of this information.

Molecular Structure and Atom Numbering

The structural analysis of (-)-2,3-Pinanediol by NMR spectroscopy relies on the correct assignment of signals to the corresponding nuclei. The standardized IUPAC numbering for the pinane scaffold is utilized throughout this guide.[1]

dot

graph moleculestructure {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];

edge [color="#202124"];

// Atom nodes

C1 [label="C1", pos="0,1.5!"];

C2 [label="C2", pos="-1.2,0.75!"];

C3 [label="C3", pos="-1.2,-0.75!"];

C4 [label="C4", pos="0,-1.5!"];

C5 [label="C5", pos="1.2,-0.75!"];

C6 [label="C6", pos="1.2,0.75!"];

C7 [label="C7", pos="0,0!"];

C8 [label="C8", pos="2.4,1.1!"];

C9 [label="C9", pos="2.4,0.4!"];

C10 [label="C10", pos="-2.4,1.1!"];

O1 [label="O", pos="-2.2,-1.1!"];

O2 [label="O", pos="-2.4,-0.4!"];

H1 [label="H", pos="-2.8,-1.1!"];

H2 [label="H", pos="-3,-0.4!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C5 -- C7;

C6 -- C8;

C6 -- C9;

C2 -- C10;

C3 -- O1;

C2 -- O2;

O1 -- H1;

O2 -- H2;

// Invisible nodes for labels

node [shape=none, fontcolor="#5F6368"];

L1 [label="1", pos="-0.1,1.8!"];

L2 [label="2", pos="-1.5,1!"];

L3 [label="3", pos="-1.5,-1!"];

L4 [label="4", pos="0,-1.8!"];

L5 [label="5", pos="1.5,-1!"];

L6 [label="6", pos="1.5,1!"];

L7 [label="7", pos="0.3,0!"];

L8 [label="8", pos="2.7,1.3!"];

L9 [label="9", pos="2.7,0.2!"];

L10 [label="10", pos="-2.8,1.3!"];

}

Figure 2. General workflow for the NMR analysis of (-)-2,3-Pinanediol.

References

Synthesis of (1R,2R,3S,5R)-(-)-2,3-Pinanediol from alpha-pinene

An In-depth Technical Guide to the Synthesis of (1R,2R,3S,5R)-(-)-2,3-Pinanediol from (+)-α-Pinene

Introduction

This compound is a valuable chiral auxiliary and a key building block in asymmetric synthesis. Its rigid bicyclic structure and well-defined stereochemistry make it highly effective in controlling the stereochemical outcome of various chemical reactions. This diol is particularly important in the preparation of chiral boronic esters, which are versatile reagents in modern organic synthesis, including in the development of active pharmaceutical ingredients (APIs). The most common and economically viable route to this compound is through the stereoselective oxidation of (+)-α-pinene, a readily available monoterpene found in turpentine oil.

This technical guide provides a comprehensive overview of the synthesis of this compound from (+)-α-pinene, focusing on the widely used potassium permanganate oxidation method. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to assist researchers, scientists, and drug development professionals in the practical application of this synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound from (+)-α-pinene is achieved through a syn-dihydroxylation of the alkene moiety. The oxidation of the double bond in (+)-α-pinene with potassium permanganate (KMnO₄) under basic conditions proceeds through a cyclic manganate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol, with the stereochemistry of the starting material directing the facial selectivity of the attack.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-2,3-Pinanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-2,3-pinanediol, a versatile chiral auxiliary and building block in asymmetric synthesis. The document details its synthesis, stereochemical determination, and key physicochemical properties, presented in a format tailored for professionals in chemical research and drug development.

Introduction

(-)-2,3-Pinanediol, a bicyclic monoterpene diol, is a valuable chiral compound widely utilized in organic synthesis. Its rigid pinane skeleton and well-defined stereocenters make it an effective chiral auxiliary, particularly in the formation of chiral boronic esters for asymmetric carbon-carbon bond-forming reactions. The stereochemical integrity of (-)-2,3-pinanediol is paramount for its successful application in inducing stereoselectivity. This guide elucidates the absolute configuration of the levorotatory enantiomer and outlines the experimental basis for its assignment.

Stereochemistry and Absolute Configuration

The stereochemical descriptors for (-)-2,3-pinanediol are crucial for understanding its role in asymmetric synthesis. The absolute configuration of the four stereocenters in (-)-2,3-pinanediol has been determined to be (1R, 2R, 3S, 5R) . This configuration is directly related to the stereochemistry of its precursor, (-)-α-pinene.

The nomenclature and corresponding CAS registry number are provided in the table below.

| Compound Name | Absolute Configuration | CAS Number |

| (-)-2,3-Pinanediol | (1R, 2R, 3S, 5R) | 22422-34-0 |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (1R, 2R, 3S, 5R)-(-)-2,3-pinanediol is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 54 - 58 °C |

| Boiling Point | 90 °C at 0.03 mmHg |

| Specific Rotation [α]D20 | -8° to -11° (c=6.5 in Toluene) |

Synthesis of (-)-2,3-Pinanediol

The most common and stereospecific method for the synthesis of (-)-2,3-pinanediol is the syn-dihydroxylation of (-)-α-pinene. The oxidation is typically carried out using potassium permanganate under basic conditions. The stereochemistry of the starting alkene directly dictates the stereochemistry of the diol product due to the concerted nature of the syn-addition.

Experimental Protocol: syn-Dihydroxylation of (-)-α-Pinene

This protocol describes a general laboratory procedure for the synthesis of (1R, 2R, 3S, 5R)-(-)-2,3-pinanediol.

Materials:

-

(-)-α-Pinene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Ethylene glycol

-

Sodium bisulfite (NaHSO₃) or Sulfur dioxide (SO₂)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of (-)-α-pinene in tert-butanol is prepared.

-

An aqueous solution of sodium hydroxide is added to the flask to create a basic reaction medium (pH 11-14).

-

Ethylene glycol is added as a peroxide inhibitor.

-

The reaction mixture is cooled in an ice bath to 0-5 °C.

-

A solution of potassium permanganate in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The addition is monitored by the disappearance of the purple color of the permanganate.

-

After the addition is complete, the reaction is stirred for an additional 2-4 hours at room temperature.

-

The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite or by bubbling sulfur dioxide gas through the mixture, to reduce the excess permanganate and manganese dioxide byproduct.

-

The mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (-)-2,3-pinanediol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Determination of Absolute Configuration

The absolute configuration of (-)-2,3-pinanediol is established through the principle of stereochemical correlation from a starting material of known absolute configuration. In this case, the readily available chiral pool starting material is (-)-α-pinene.

The syn-dihydroxylation of the double bond in (-)-α-pinene occurs from the less sterically hindered face of the molecule. This directed attack leads to the formation of the diol with a predictable and specific stereochemistry. Since the absolute configuration of (-)-α-pinene is known to be (1S, 5S), the stereospecificity of the reaction allows for the unambiguous assignment of the absolute configuration of the resulting (-)-2,3-pinanediol as (1R, 2R, 3S, 5R).

Further confirmation of the absolute configuration of pinanediol derivatives can be achieved through X-ray crystallography. By forming a crystalline derivative of the diol, for example, a boronate ester, single-crystal X-ray diffraction analysis can provide a three-dimensional structure and unambiguously determine the spatial arrangement of all atoms, thus confirming the absolute configuration.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis of (-)-2,3-pinanediol.

Caption: Logical relationship for determining the absolute configuration.

Solubility of (1R,2R,3S,5R)-(-)-2,3-Pinanediol in Common Organic Solvents: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a chiral diol of significant interest in asymmetric synthesis, serving as a versatile chiral auxiliary and a building block for various complex molecules. Its solubility in common organic solvents is a critical parameter for its application in synthesis, purification, and formulation. However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of quantitative solubility data for this specific stereoisomer. This technical guide summarizes the available qualitative information and outlines the general principles and experimental methodologies that can be applied to determine the solubility of this compound.

Introduction

This guide aims to address this information gap by providing a framework for understanding and determining the solubility of this compound. It will cover general solubility principles for diols, detail standard experimental protocols for solubility measurement, and present a logical workflow for such a determination.

General Solubility Considerations for Diols

The solubility of diols, such as this compound, is governed by the interplay of their hydrophilic hydroxyl groups and their hydrophobic hydrocarbon backbone. Key factors influencing solubility include:

-

Polarity of the Solvent: Diols are generally more soluble in polar solvents due to the potential for hydrogen bonding between the hydroxyl groups of the diol and the solvent molecules.

-

Size of the Alkyl Group: As the size of the hydrocarbon portion of a diol increases, its hydrophobicity increases, which tends to decrease its solubility in polar solvents and increase its solubility in nonpolar solvents.

-

Temperature: The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.

-

Intermolecular Forces: The crystal lattice energy of the solid diol must be overcome by the solvation energy for dissolution to occur.

Based on these principles, it can be inferred that this compound would exhibit moderate to good solubility in polar protic solvents like lower alcohols (methanol, ethanol) and polar aprotic solvents like acetone and ethyl acetate. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are standard and reliable methods for measuring the solid-liquid equilibrium of a compound in various solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Quantification: The mass of the solute in the withdrawn aliquot is determined. This is typically done by evaporating the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) and weighing the remaining solid residue.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

High-Performance Liquid Chromatography (HPLC) Method

For compounds that are difficult to analyze gravimetrically or when high accuracy is required, an HPLC-based method can be employed.

Methodology:

-

Equilibration and Sampling: The initial steps of sample preparation, equilibration, and sampling are the same as in the isothermal shake-flask method.

-

Sample Dilution: The filtered aliquot of the saturated solution is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and detector (e.g., a UV-Vis or refractive index detector).

-

Calibration: A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations and analyzing them under the same HPLC conditions.

-

Quantification: The concentration of the pinanediol in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Data Presentation

As no quantitative data could be located in the literature, the following tables are presented as templates for how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent | Classification | Predicted Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Moderately Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

Table 2: Template for Quantitative Solubility Data of this compound as a Function of Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, χ) |

| Methanol | 20 | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | |

| Ethanol | 20 | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | |

| Acetone | 20 | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 20 | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | |

| 40 | Experimental Data | Experimental Data |

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound can be visualized as follows.

Caption: Workflow for experimental determination of solubility.

Conclusion and Future Work

There is a clear and unmet need for quantitative solubility data for this compound in common organic solvents. The information presented in this guide provides a theoretical background and practical experimental protocols for researchers to generate this crucial data. The systematic determination of the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the fields of organic synthesis and pharmaceutical development. It is recommended that future work focus on the experimental execution of the described protocols to populate the data tables and enable a more comprehensive understanding of the solution behavior of this important chiral building block.

In-Depth Technical Guide: Material Safety Data Sheet for (-)-2,3-Pinanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for (-)-2,3-Pinanediol, tailored for professionals in research and development. The information is presented to ensure safe laboratory practices and to provide a deeper understanding of the compound's properties.

Section 1: Chemical and Physical Properties

(-)-2,3-Pinanediol is a bicyclic monoterpene diol. Its physical and chemical characteristics are crucial for safe handling and storage. The quantitative data below has been compiled from various safety data sheets and chemical databases.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | White to light beige crystalline powder or crystals | [2][3] |

| Melting Point | 55-62°C | [4] |

| Boiling Point | 101-102°C at 1 mmHg | [4] |

| Flash Point | >110°C (>230°F) | [4][5] |

| Solubility | Soluble in toluene and chloroform. Slightly soluble in methanol. | [2] |

| Storage Temperature | Room temperature, in a dry, well-ventilated place. Keep sealed. | [2][6] |

Section 2: Hazard Identification and Toxicology

While some sources classify (-)-2,3-Pinanediol as not hazardous, others indicate potential for irritation. It is prudent to handle it as a potentially hazardous substance.

| Hazard Type | GHS Classification and Statements | Citations |

| Skin Irritation | H315: Causes skin irritation (Warning) | [7] |

| Eye Irritation | H319: Causes serious eye irritation (Warning) | [7] |

| Respiratory Irritation | H335: May cause respiratory irritation (Warning) | [7] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [8] |

| Acute Toxicity | No data available | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [6] |

Section 3: Experimental Protocols

Adherence to strict experimental protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Protocol

This protocol outlines the standard procedure for handling (-)-2,3-Pinanediol in a laboratory setting.

A. Preparation:

-

Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[9]

-

Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) and reagents before commencing work.[9]

-

Don the appropriate Personal Protective Equipment (PPE) as specified in the table below.[9]

B. Handling:

-

When weighing the solid, use a spatula and handle it with care to minimize dust generation.[9]

-

If transferring the substance, do so in a manner that avoids creating airborne dust.

-

Keep containers of (-)-2,3-Pinanediol tightly closed when not in use.[1][9]

C. Post-Handling:

-

Decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.[9]

-

Remove PPE in the correct order to prevent cross-contamination, with gloves being removed last.[9]

-

Wash hands thoroughly with soap and water after the completion of the task.[1][9]

Personal Protective Equipment (PPE)

The following table details the recommended PPE for handling (-)-2,3-Pinanediol.

| PPE Category | Recommended Equipment | Citations |

| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. | [4][10] |

| Skin Protection | Chemical-resistant gloves (Nitrile is recommended). A lab coat or chemical-resistant suit. | [9][10] |

| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated. | [10] |

Emergency Spill Protocol

In the event of a spill, the following procedure should be initiated immediately.

A. Minor Spill:

-

Alert personnel in the immediate area of the spill.[11]

-

Wearing appropriate PPE, contain the spill by slowly applying an inert absorbent material, starting from the edges and moving inward.[4][11]

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]

-

Clean the spill area with soap and water.[4]

B. Major Spill:

-

Evacuate the area immediately.[12]

-

Alert your supervisor and institutional safety office.[12]

-

If flammable vapors may be present, eliminate all ignition sources.[12]

-

Only personnel trained in hazardous spill cleanup should address a major spill.

Section 4: Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and a generalized metabolic pathway for diols.

Caption: A workflow for the safe handling of (-)-2,3-Pinanediol in a laboratory setting.

Caption: A flowchart for responding to a minor chemical spill of (-)-2,3-Pinanediol.

Caption: A generalized metabolic pathway for diols in the human body. Note: This is a general representation and not based on specific studies of (-)-2,3-Pinanediol.

Section 5: Disposal Considerations

Proper disposal of (-)-2,3-Pinanediol and its contaminated materials is crucial to prevent environmental harm.

-

Unused Product: Dispose of as solid chemical waste in a designated and properly labeled container.[9]

-

Contaminated Materials: Any materials used for spill cleanup or contaminated labware (e.g., weigh boats, pipette tips) should be collected and disposed of as hazardous solid waste.[9]

-

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines to ensure compliance with local, state, and federal regulations.[9]

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. (1S,2S,3R,5S)-(+)-蒎烷二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 5. Pinanediol | C10H18O2 | CID 6553875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2,3-Pinanediol | C10H18O2 | CID 62044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 12. ehs.fiu.edu [ehs.fiu.edu]

A Technical Guide to (1R,2R,3S,5R)-(-)-2,3-Pinanediol for Researchers and Drug Development Professionals

(1R,2R,3S,5R)-(-)-2,3-Pinanediol , a chiral diol derived from the naturally abundant monoterpene α-pinene, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid, bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of its commercial availability, pricing, key applications, and detailed experimental protocols for its use in the synthesis of valuable chiral intermediates for drug development.

Commercial Suppliers and Pricing

This compound is readily available from a range of chemical suppliers in various quantities and purities. Pricing is dependent on the supplier, quantity, and purity level. Below is a summary of representative commercial sources and their list prices. For bulk quantities or specific grades, direct inquiries with the suppliers are recommended.

| Supplier | Product Number(s) | Purity | Quantity | List Price (USD) |

| Sigma-Aldrich | 287784 | 99% | 1 g | $51.37 |

| 5 g | $189.19[1] | |||

| TCI America | P2245 | >98.0% (GC) | 1 g | $1,407.50 - $1,560.79[1] |

| Fisher Scientific | ACROS369650050 | 99% | 5 g | Inquiry required |

| (Thermo Scientific) | ||||

| Chem-Impex | 09301 | ≥ 98% (GC) | 1 g | Inquiry required |

| 5 g | Inquiry required | |||

| 25 g | Inquiry required | |||

| Amerigo Scientific | 99% | N/A | Inquiry for academic pricing[2] | |

| JIGS Chemical | 99% | N/A | Inquiry required[3] |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to consult the suppliers' websites for the most current pricing information.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and use of this compound.

| Property | Value | Reference |

| CAS Number | 22422-34-0 | [4] |

| Molecular Formula | C₁₀H₁₈O₂ | [4] |

| Molecular Weight | 170.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 57-59 °C (lit.) | |

| Boiling Point | 101-102 °C at 1 mmHg (lit.) | |

| Optical Rotation | [α]20/D -8.5° (c=6.5 in toluene) | |

| Purity | ≥98% (GC) | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Safety Information:

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Core Application: Asymmetric Synthesis of Chiral Boronic Esters via Matteson Homologation

The primary application of this compound is as a chiral auxiliary in the Matteson homologation reaction . This powerful transformation allows for the stereoselective synthesis of α-chiral boronic esters from readily available starting materials. These chiral boronic esters are versatile intermediates that can be further elaborated into a wide range of enantiomerically pure compounds, including α-amino acids, alcohols, and amines, which are crucial building blocks in pharmaceutical drug development.

The rigid pinanediol backbone effectively shields one face of the boron atom in the boronic ester intermediate, directing the approach of a nucleophile to the opposite face with high diastereoselectivity.

Reaction Pathway for the Synthesis of a Chiral α-Amino Boronic Ester Intermediate

The following diagram illustrates the general workflow for the synthesis of a chiral α-amino boronic ester, a key intermediate in the synthesis of proteasome inhibitors like Bortezomib. While many literature examples utilize the (+)-enantiomer of pinanediol, the same principles apply to the (-)-enantiomer to produce the opposite enantiomer of the final product.

Detailed Experimental Protocol: Matteson Homologation and Amination

The following is a representative experimental protocol for the synthesis of a chiral α-amino boronic ester intermediate using this compound as the chiral auxiliary. This protocol is adapted from established procedures for the synthesis of precursors to drugs such as Bortezomib.

Step 1: Synthesis of the (1R,2R,3S,5R)-(-)-Pinanediol Boronic Ester

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the starting boronic acid (1.0 eq.), this compound (1.05 eq.), and toluene.

-

Heat the mixture to reflux and continue heating until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude pinanediol boronic ester is often used in the next step without further purification.

Step 2: Matteson Homologation to the α-Chloro Boronic Ester

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (1R,2R,3S,5R)-(-)-pinanediol boronic ester (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.

-

To the solution of the boronic ester, add dichloromethane (1.2 eq.).

-

Slowly add the freshly prepared LDA solution to the boronic ester solution via cannula, maintaining the temperature at -78 °C.

-

After stirring for 30 minutes at -78 °C, add a solution of anhydrous zinc chloride (1.1 eq.) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloro boronic ester.

Step 3: Synthesis of the α-Amino Boronic Ester

-

Dissolve the crude α-chloro boronic ester (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq.) in THF to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The reaction can be quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude α-amino boronic ester can be purified by column chromatography on silica gel.

Logical Workflow for Chiral Amine Synthesis

The following diagram outlines the logical progression from starting materials to a chiral amine product, highlighting the central role of this compound.

References

The Enigmatic Presence of Pinanediol Isomers in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinanediol, a bicyclic monoterpenoid diol, is a chiral molecule with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. While its synthetic utility is well-documented, its natural occurrence and the intricate pathways leading to its formation in various organisms remain a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, biosynthesis, and analytical methodologies for pinanediol isomers. It is designed to be a valuable resource for researchers in natural product chemistry, biotechnology, and drug discovery.

Natural Occurrence and Sources

Pinanediol isomers are derivatives of α-pinene, a prevalent monoterpene found in the essential oils of many plants, especially conifers. However, the direct isolation and quantification of pinanediol from natural sources are not extensively reported in the scientific literature, suggesting that it may occur in trace amounts or as a transient intermediate in metabolic pathways.

Plant Kingdom

The primary natural precursor to pinanediol is α-pinene, a major constituent of turpentine and essential oils from various pine species (Pinus spp.)[1][2]. While the essential oils of numerous plants, including Nicotiana tabacum, have been analyzed, the presence of 2,3-pinanediol has only been sporadically reported[3][4][5][6]. Quantitative data on the concentration of pinanediol isomers in plant tissues or their essential oils is scarce.

Table 1: Reported Qualitative Occurrence of Pinanediol in the Plant Kingdom

| Plant Species | Isomer(s) Reported | Source / Method of Detection | Reference(s) |

| Nicotiana tabacum (Tobacco) | 2,3-Pinanediol (isomers not specified) | Not specified | [3] |

Note: The lack of quantitative data is a significant gap in the current understanding of pinanediol's natural distribution.

Microbial World

The biotransformation of α-pinene by microorganisms, including fungi and bacteria, represents a potential natural source of pinanediol isomers. Several studies have demonstrated the capability of various microbial strains to oxidize α-pinene, yielding a range of oxygenated products. However, pinanediol is often reported as a minor product alongside other compounds like α-terpineol, verbenol, and verbenone.

Fungi, particularly from the genera Aspergillus, Penicillium, and Rhizopus, have been shown to metabolize α-pinene[7][8][9][10]. For instance, some fungal pathways involve the hydration of α-pinene oxide, which can lead to the formation of pinanediol.

Bacterial degradation of α-pinene is another avenue for pinanediol formation. While many bacterial pathways for terpene metabolism have been elucidated, the specific pathways leading to significant pinanediol accumulation are not well-characterized.

Table 2: Microbial Biotransformation of α-Pinene Yielding Pinanediol

| Microorganism | Substrate | Pinanediol Isomer(s) Produced | Other Major Products | Reference(s) |

| Various Fungi & Bacteria | α-Pinene | Pinanediol (minor product) | α-Terpineol, Verbenol, Verbenone | [7][8][9][10] |

Note: Quantitative yields of pinanediol from these biotransformations are generally low and highly dependent on the microbial strain and culture conditions.

Insect Kingdom

While insects utilize a vast array of chemical signals (semiochemicals) for communication, including many terpenoid compounds, a thorough search of the Pherobase and other relevant databases did not yield any direct evidence of pinanediol isomers being used as pheromones or other semiochemicals by insects[11][12][13][14][15]. The chemical language of insects is complex and ever-expanding, and it is conceivable that pinanediol may play a role that is yet to be discovered.

Biosynthesis of Pinanediol Isomers

The biosynthesis of pinanediol is intrinsically linked to the metabolism of its precursor, α-pinene.

Biosynthesis of α-Pinene

In plants, the biosynthesis of α-pinene occurs through the methylerythritol phosphate (MEP) pathway, which provides the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenes. A specific terpene synthase, α-pinene synthase, then catalyzes the cyclization of GPP to form the bicyclic α-pinene skeleton.

Biosynthesis of α-pinene from IPP and DMAPP.

Oxidation of α-Pinene to Pinanediol

The conversion of α-pinene to pinanediol involves the dihydroxylation of the double bond. In biological systems, this oxidation is likely mediated by cytochrome P450 monooxygenases (CYPs)[16][17][18][19][20]. These enzymes are known to play a crucial role in the functionalization of terpenoids in plants and other organisms. The specific P450 enzymes responsible for the stereoselective hydroxylation of α-pinene to cis- or trans-pinanediol in different organisms have not yet been fully characterized.

The proposed mechanism involves the activation of molecular oxygen by the heme cofactor of the P450 enzyme, followed by the insertion of two hydroxyl groups across the double bond of α-pinene.

References

- 1. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of differences in cigar tobacco leaves from different regions based on GC-IMS and LC-MS metabolomics techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis [jmicrobiol.or.kr]

- 9. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. The Pherobase: Database of pheromones and semiochemicals | The world largest database of behavioural modifying chemicals [pherobase.com]

- 13. plantprotection.pl [plantprotection.pl]

- 14. Figure 1 from Semiochemicals for insect pest management | Semantic Scholar [semanticscholar.org]

- 15. semiochemical.com [semiochemical.com]

- 16. Plant cytochrome P450s: nomenclature and involvement in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. scienceopen.com [scienceopen.com]

FT-IR Spectrum Analysis of (-)-2,3-Pinanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of (-)-2,3-Pinanediol. This bicyclic monoterpene diol is a valuable chiral building block in asymmetric synthesis, making a thorough understanding of its spectral characteristics essential for quality control, reaction monitoring, and structural elucidation in pharmaceutical and chemical research.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to each molecule, providing a "fingerprint" that can be used for identification and structural analysis. The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

Experimental Protocols for FT-IR Analysis of (-)-2,3-Pinanediol

The solid, crystalline nature of (-)-2,3-Pinanediol at room temperature necessitates specific sample handling techniques for FT-IR analysis. The two most common and effective methods are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique due to its minimal sample preparation. The solid sample is brought into direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed.

Experimental Protocol:

-

Instrument and Background Scan: Ensure the ATR accessory is clean and installed in the FT-IR spectrometer. Perform a background scan to capture the spectrum of the empty ATR crystal, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of crystalline (-)-2,3-Pinanediol powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

The KBr pellet technique involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide. This mixture is then pressed under high pressure to form a thin, transparent pellet through which the infrared beam can pass.

Experimental Protocol:

-

Sample Preparation: Grind a small amount (1-2 mg) of (-)-2,3-Pinanediol into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample. The mixture should have a consistent, fine texture.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of a pure KBr pellet may be run for baseline correction.

FT-IR Spectrum and Data Interpretation for (-)-2,3-Pinanediol

The FT-IR spectrum of (-)-2,3-Pinanediol is characterized by the distinct absorption bands of its hydroxyl groups and the vibrations of its pinane backbone. A representative ATR-FTIR spectrum of α-pinanediol shows characteristic absorption bands that can be assigned to specific molecular vibrations.[1][2][3][4][5][6][7]

Table 1: Characteristic FT-IR Absorption Bands of (-)-2,3-Pinanediol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400-3200 | Strong, Broad | O-H stretching (intermolecular hydrogen bonding) |

| ~2980-2850 | Strong | C-H stretching (aliphatic CH, CH₂, CH₃) |

| ~1460 | Medium | C-H bending (CH₂ scissoring) |

| ~1380 | Medium | C-H bending (gem-dimethyl group) |

| ~1100-1000 | Strong | C-O stretching (secondary and tertiary alcohols) |

| Below 1000 | Medium-Weak | Fingerprint Region (C-C stretching and skeletal vibrations) |

Key Spectral Features:

-

O-H Stretching: The most prominent feature in the spectrum of (-)-2,3-Pinanediol is the broad and strong absorption band in the region of 3400-3200 cm⁻¹. This is characteristic of the stretching vibration of hydrogen-bonded hydroxyl (-OH) groups. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the diol molecules in the solid state.

-

C-H Stretching: Strong absorption bands observed in the 2980-2850 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds within the pinane ring structure, including the methyl groups.

-

C-O Stretching: The strong bands in the 1100-1000 cm⁻¹ region are due to the C-O stretching vibrations of the secondary and tertiary alcohol functionalities present in the molecule.

-

Fingerprint Region: The region below 1000 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorption bands arising from C-C bond stretching and various bending vibrations of the entire molecular skeleton. This region is highly specific to the molecule and can be used for definitive identification by comparing it with a reference spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like (-)-2,3-Pinanediol.

Caption: Logical workflow for FT-IR analysis of (-)-2,3-Pinanediol.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of (-)-2,3-Pinanediol. By understanding the principles of the technique, employing appropriate sample handling protocols, and correctly interpreting the resulting spectrum, researchers can confidently verify the identity and purity of this important chiral synthon. The characteristic absorption bands for the hydroxyl and alkyl groups, as well as the unique fingerprint region, provide a robust method for the qualitative analysis of (-)-2,3-Pinanediol in various stages of research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07943C [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of cyclic α-pinane carbonate – a potential monomer for bio-based polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of cyclic α-pinane carbonate - a potential monomer for bio-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (1R,2R,3S,5R)-(-)-2,3-Pinanediol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(1R,2R,3S,5R)-(-)-2,3-Pinanediol, a readily available chiral auxiliary derived from the chiral pool, serves as a powerful tool in asymmetric synthesis. Its rigid bicyclic pinane framework provides a well-defined steric environment, enabling high levels of stereocontrol in various carbon-carbon bond-forming reactions. These application notes provide detailed protocols and quantitative data for the use of this compound in key asymmetric transformations, particularly in aldol reactions and the Matteson homologation, which are crucial for the synthesis of biologically active molecules and complex natural products.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the stereoselective synthesis of β-hydroxy carbonyl compounds. By employing this compound as a chiral auxiliary, it is possible to achieve high diastereoselectivity in the formation of new stereocenters. The auxiliary is first esterified with a carboxylic acid, and the resulting ester is then converted to a boron enolate. The bulky pinane group effectively shields one face of the enolate, directing the approach of an aldehyde from the less hindered side to yield the desired stereoisomer.

Core Principles

The high diastereoselectivity observed in this reaction is rationalized by the Zimmerman-Traxler transition state model.[1] The boron atom chelates to both the enolate oxygen and the ester carbonyl oxygen, forming a rigid six-membered chair-like transition state. The steric hindrance from the pinanediol moiety dictates the facial selectivity of the aldehyde's approach.

Experimental Workflow

Caption: General workflow for the asymmetric aldol reaction using this compound.

Quantitative Data

The following table summarizes typical results for the aldol reaction of a (-)-pinanediol propionate ester with various aldehydes.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Benzaldehyde | >99:1 | 85 | [2] |

| Isobutyraldehyde | >95:5 | 80 | [1] |

| Acetaldehyde | 97:3 | 75 | [1] |

Detailed Experimental Protocols

Protocol 1.1: Preparation of the this compound Acyl Ester

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the carboxylic acid and this compound in anhydrous DCM at 0 °C, add DMAP.[1]

-

Slowly add a solution of DCC in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 1.2: Asymmetric Aldol Reaction

-

Materials:

-

(-)-Pinanediol acyl ester (1.0 equiv)

-

Dibutylboron triflate (Bu₂BOTf) (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Aldehyde (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

30% Hydrogen peroxide

-

-

Procedure:

-

Dissolve the (-)-pinanediol acyl ester in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Add Bu₂BOTf dropwise, followed by the slow addition of TEA or DIPEA.

-

Stir the mixture at -78 °C for 30 minutes to facilitate the formation of the boron enolate.

-

Add the aldehyde dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.

-

Quench the reaction by the addition of methanol.

-

Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir the mixture vigorously for 1 hour.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the aldol adduct by column chromatography.

-

Protocol 1.3: Cleavage of the Chiral Auxiliary

-

Procedure (Hydrolysis):

-

Dissolve the aldol adduct in a mixture of THF and water.[1]

-

Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.

-

The (-)-pinanediol auxiliary can often be recovered from the aqueous layer.[1]

-

-

Procedure (Transesterification):

-

Dissolve the aldol adduct in anhydrous methanol.

-

Add a catalytic amount of NaOMe and stir at room temperature.[1]

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction and remove the solvent.

-

Purify the resulting β-hydroxy methyl ester by column chromatography.

-

Asymmetric Matteson Homologation

The Matteson homologation is a powerful and reliable method for the asymmetric synthesis of a wide range of chiral compounds, including α-amino acids and complex polyols.[3] This reaction involves the one-carbon chain extension of a (-)-pinanediol-derived boronic ester, proceeding with exceptional levels of diastereoselectivity, often exceeding 98%.[2][3] The stereochemical outcome is dictated by the chirality of the pinanediol auxiliary.

General Workflow of the Matteson Homologation

Caption: General workflow of the Matteson homologation reaction.[3]

Quantitative Data

The following table presents typical results for the Matteson homologation using a (-)-pinanediol boronic ester.

| Substrate | Nucleophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (-)-Pinanediol methylboronate | (Dichloromethyl)lithium | 98% | 90 | [2] |

| (-)-Pinanediol phenylboronate | (Dichloromethyl)lithium | 97% | 88 | [3] |

| (-)-Pinanediol vinylboronate | (Dichloromethyl)lithium | >99% | 85 | [4] |

Detailed Experimental Protocols

Protocol 2.1: Matteson Homologation

-

Materials:

-

(-)-Pinanediol alkylboronate (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc Chloride (ZnCl₂)

-

-

Procedure:

-

To a solution of anhydrous DCM in anhydrous THF at -100 °C, add a solution of n-butyllithium in hexanes to generate (dichloromethyl)lithium in situ.[2]

-

Add the (-)-pinanediol alkylboronate (1 equiv) in anhydrous THF to the solution at -100 °C.

-

Stir the reaction mixture at this temperature for a short period to allow for the formation of the borate complex.

-

Add ZnCl₂ to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the rearrangement is complete (monitored by TLC or GC).

-

The reaction is then quenched, and the product, the (-)-pinanediol (αS)-α-chloroalkylboronate, is isolated and purified.

-

Protocol 2.2: Nucleophilic Substitution and Deprotection

-

Materials:

-

(-)-Pinanediol (αS)-α-chloroalkylboronate (1.0 equiv)

-

Grignard reagent or other nucleophile (1.1 equiv)

-

Anhydrous THF

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve the (-)-pinanediol (αS)-α-chloroalkylboronate in anhydrous THF at -78 °C.

-

Add the Grignard reagent dropwise and stir for several hours.

-

Warm the reaction to room temperature and quench with water.

-

To deprotect the boronic ester, add an aqueous solution of NaOH followed by the slow addition of H₂O₂ at 0 °C.

-

Stir the mixture until the oxidation is complete.

-

Extract the chiral alcohol product with an organic solvent. The (-)-pinanediol can be recovered from the organic layer.

-

Asymmetric Hetero-Diels-Alder Reaction

(-)-Pinanediol can be used to form chiral 1,3-dienylboronates, which can participate in asymmetric hetero-Diels-Alder reactions to produce chiral nitrogen-containing heterocycles.[3]

Experimental Workflow

Caption: Workflow for the asymmetric hetero-Diels-Alder reaction.

Detailed Experimental Protocol

Protocol 3.1: Asymmetric Hetero-Diels-Alder Reaction

-

Materials:

-

(-)-Pinanediol 1,3-butadienylboronate (1.0 equiv)

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the (-)-pinanediol 1,3-butadienylboronate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[3]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the 4-phenyl-1,2,4-triazoline-3,5-dione in anhydrous THF.

-

Add the solution of the azo-compound dropwise to the cooled solution of the dienylboronate.[3]

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by the disappearance of the red color of the azo-compound.

-